molecular formula C9H15NO4 B1384801 (R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate CAS No. 1239355-46-4

(R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate

Cat. No.: B1384801
CAS No.: 1239355-46-4
M. Wt: 201.22 g/mol
InChI Key: OHKDZMSOHBQKDL-ZMMDDIOLSA-N
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Description

®-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate is a chiral aziridine derivative Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate typically involves the reaction of a suitable aziridine precursor with tert-butyl and methyl groups. One common method involves the cyclization of an appropriate amino alcohol derivative under basic conditions to form the aziridine ring. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

®-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted amines, ethers, and thioethers.

    Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aziridine ring into an amine.

Common Reagents and Conditions

    Nucleophilic Ring Opening: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (mCPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions include various substituted amines, ethers, thioethers, and oxidized derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s reactivity and chiral nature make it valuable for the synthesis of chiral drugs and intermediates.

    Biological Studies: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate involves its high ring strain, which makes it highly reactive towards nucleophiles. The aziridine ring can undergo nucleophilic attack, leading to ring opening and the formation of various products. This reactivity is exploited in organic synthesis and medicinal chemistry to create complex molecules with specific stereochemistry.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl 2-methyl aziridine-1,2-dicarboxylate
  • Aziridine-2-carboxylic acid derivatives
  • Aziridine-2-carboxamide

Uniqueness

®-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate is unique due to its specific tert-butyl and methyl substituents, which confer distinct steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications in organic synthesis and medicinal chemistry.

Biological Activity

(R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate is a chiral aziridine derivative characterized by a highly strained three-membered ring, which imparts unique reactivity and biological properties. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and as a precursor for biologically active molecules.

  • Molecular Formula : C9_9H15_{15}NO4_4
  • Molecular Weight : 201.22 g/mol
  • CAS Number : 181212-90-8

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic ring-opening reactions. The aziridine ring's strain enhances its reactivity toward nucleophiles, facilitating the formation of new carbon-nitrogen bonds, which are crucial in synthesizing various bioactive compounds .

Antimicrobial Properties

Research indicates that aziridine derivatives exhibit significant antimicrobial activity. For instance, studies have demonstrated that various aziridine compounds can act as effective inhibitors against Gram-positive bacteria. The structure-activity relationship (SAR) analysis revealed that modifications at the 2-position of the aziridine ring significantly impact antibacterial efficacy. Compounds with specific substituents showed enhanced activity, with minimal inhibitory concentrations (MIC) ranging from 4 to 256 µg/mL against selected pathogens .

Case Studies

  • Antimicrobial Activity Evaluation :
    • A study evaluated multiple aziridine derivatives for their antibacterial properties. Among them, this compound demonstrated notable activity against several bacterial strains. The results indicated that the presence of a methyl group at the 2-position was crucial for achieving optimal antibacterial effects .
  • Cysteine Protease Inhibition :
    • Aziridine derivatives have shown promise as irreversible inhibitors of cysteine proteases, enzymes implicated in various parasitic infections. The biological activity was linked to the compound's ability to form stable adducts with the active site of these enzymes, thereby inhibiting their function and disrupting the life cycle of parasites .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

Study Focus Findings
Antimicrobial ActivityExhibited significant inhibition against Gram-positive bacteria with MIC values between 4 and 256 µg/mL .
Enzyme InhibitionActed as an irreversible inhibitor of cysteine proteases involved in parasitic infections .
Structure-Activity RelationshipModifications at the 2-position enhance antimicrobial efficacy; specific substituents yield better results .

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2R)-aziridine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-5-6(10)7(11)13-4/h6H,5H2,1-4H3/t6-,10?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKDZMSOHBQKDL-ZMMDDIOLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650735
Record name 1-tert-Butyl 2-methyl (2R)-aziridine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239355-46-4
Record name 1-tert-Butyl 2-methyl (2R)-aziridine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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